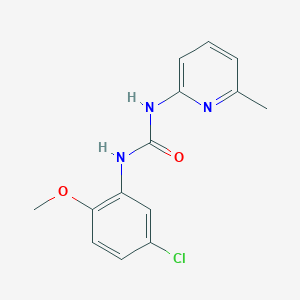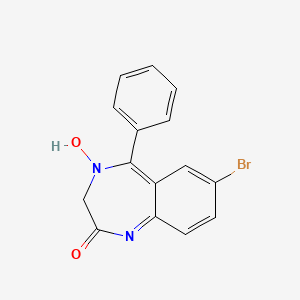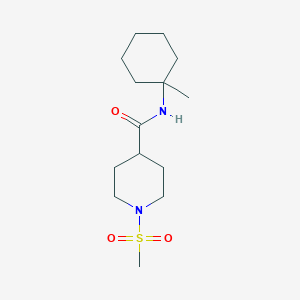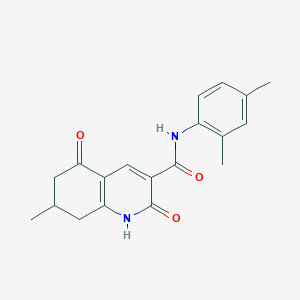![molecular formula C19H20N2O3 B5304758 N-[2-(aminocarbonyl)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B5304758.png)
N-[2-(aminocarbonyl)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(aminocarbonyl)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide, also known as PTC-209, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. PTC-209 was first synthesized in 2009 and since then, various studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and potential future directions.
Wirkmechanismus
N-[2-(aminocarbonyl)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide binds to the PRC1-BMI1 complex, which is involved in the regulation of gene expression and chromatin remodeling. This binding disrupts the interaction between BMI-1 and chromatin, leading to the downregulation of BMI-1 target genes and the induction of apoptosis in cancer cells. N-[2-(aminocarbonyl)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide has also been shown to inhibit the self-renewal of cancer stem cells by blocking the activity of BMI-1.
Biochemical and Physiological Effects:
N-[2-(aminocarbonyl)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide has been shown to have a selective inhibitory effect on BMI-1, with little or no effect on other related proteins. It has also been shown to have low toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. N-[2-(aminocarbonyl)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide has been shown to induce apoptosis and inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and prostate cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[2-(aminocarbonyl)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide is its selectivity for BMI-1, which reduces the risk of off-target effects and toxicity. N-[2-(aminocarbonyl)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide is also relatively easy to synthesize and has been shown to have good stability and solubility. However, one limitation of N-[2-(aminocarbonyl)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide is its poor bioavailability, which may limit its effectiveness in vivo. Another limitation is the potential for resistance to develop over time, which may require the development of combination therapies.
Zukünftige Richtungen
Several potential future directions for N-[2-(aminocarbonyl)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide research have been identified, including the development of more potent and selective inhibitors, the investigation of combination therapies with other cancer drugs, and the exploration of alternative delivery methods to improve bioavailability. Other potential applications of N-[2-(aminocarbonyl)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide outside of cancer therapy have also been suggested, including in the treatment of inflammatory and autoimmune diseases. Further research is needed to fully understand the potential of N-[2-(aminocarbonyl)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide and to develop effective therapies based on this compound.
Synthesemethoden
The synthesis of N-[2-(aminocarbonyl)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide involves a multi-step process that starts with the reaction of 2-aminobenzamide with 2-bromoacetophenone to form an intermediate. This intermediate is then reacted with 4-phenyl-2,3-dihydropyran-4-carboxylic acid to form the final product, N-[2-(aminocarbonyl)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide. The synthesis of N-[2-(aminocarbonyl)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide has been optimized to improve yield and purity, and several modifications have been made to the original method.
Wissenschaftliche Forschungsanwendungen
N-[2-(aminocarbonyl)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of BMI-1, a protein that is overexpressed in various types of cancer and is associated with tumor growth and metastasis. Inhibition of BMI-1 by N-[2-(aminocarbonyl)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide has been shown to induce apoptosis and inhibit the self-renewal of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
Eigenschaften
IUPAC Name |
N-(2-carbamoylphenyl)-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c20-17(22)15-8-4-5-9-16(15)21-18(23)19(10-12-24-13-11-19)14-6-2-1-3-7-14/h1-9H,10-13H2,(H2,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRJCRFQZUVJLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(aminocarbonyl)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B5304684.png)

![N-[1-(4-methoxyphenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5304713.png)


![ethyl 5-(7-{[N-(tert-butoxycarbonyl)alanyl]oxy}-5-hydroxy-4-oxo-4H-chromen-3-yl)-2-furoate](/img/structure/B5304733.png)
![N~4~-(2-methoxyethyl)-7-(1,3-thiazol-4-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5304736.png)
![[4-(benzyloxy)-3-bromo-5-methoxybenzyl]methylamine hydrochloride](/img/structure/B5304744.png)
![N-(2-methoxyethyl)-1'-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5304749.png)
![N-(4-fluorophenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5304755.png)
![ethyl N-[2-(acetylamino)-3-(4-nitrophenyl)acryloyl]glycinate](/img/structure/B5304765.png)
![5-nitro-6-[2-(3-thienyl)vinyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5304779.png)
![3-{[(3-methylphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5304785.png)